Cas no 6746-01-6 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI))

Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI) structure
6746-01-6 structure
Product Name:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI)
CAS-nummer:6746-01-6
MF:C36H55NO12
MW:693.821412324905
CID:524622
PubChem ID:90479418
Update Time:2025-04-19

Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI)
    • [3b,4a,6a<wbr>; 4a,9-Epox<wbr>; 6746-01-6; Desatrine; Protoverine 6,7-Diacetate 15-(2-Methylbutyrate); Protoverine 6,7-Diacetate 15(l)-2'-Methylbutyrate
    • Desatrine
    • PLB0L4978Y
    • CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 15-(2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-
    • UNII-PLB0L4978Y
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 15-((2R)-2-methylbutanoate), (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-
    • Protoverine, diacetate 15-(2-methylbutyrate
    • 6746-01-6
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 15-(2-methylbutanoate), (3beta,4alpha,6alpha,7alpha,15alpha(R),16beta)-
    • Desatrine [MI]
    • Protoverine 6,7-diacetate 15-((-)-(2R)-2-methylbutyrate)
    • CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
    • Q27286616
    • Inchi: 1S/C36H55NO12/c1-8-17(3)31(42)48-30-25(41)24-20(15-37-14-16(2)9-10-22(37)33(24,7)43)21-13-34-29(35(21,30)44)27(47-19(5)39)26(46-18(4)38)28-32(34,6)12-11-23(40)36(28,45)49-34/h16-17,20-30,40-41,43-45H,8-15H2,1-7H3/t16-,17+,20-,21-,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,33+,34+,35-,36-/m0/s1
    • InChI-sleutel: HVONCUWNOXWZCA-LJOQNBCQSA-N
    • LACHT: O1[C@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)O)O

Berekende eigenschappen

  • Exacte massa: 693.37242619g/mol
  • Monoisotopische massa: 693.37242619g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1400
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 18
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 193Ų

Experimentele eigenschappen

  • Dichtheid: 1.38
  • Kookpunt: 750.9°Cat760mmHg
  • Vlampunt: 407.9°C
  • Brekindex: 1.607
  • Specifieke rotatie: D26 -46° (c = 0.95 in pyridine)
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk